N-[(2-METHOXYPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE
Description
N-[(2-Methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a methyl group and at position 5 with a carboxamide moiety. The carboxamide nitrogen is further substituted with a 2-methoxyphenylmethyl group.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8-14-12(18-15-8)11(16)13-7-9-5-3-4-6-10(9)17-2/h3-6H,7H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBWOLYCTFGKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-METHOXYPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE typically involves the reaction of 2-methoxybenzylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-METHOXYPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to anticancer or antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound’s structural analogs often differ in core heterocycles, substituents, or functional groups. For example, compounds y and z from Pharmacopeial Forum (2017) exhibit distinct features:
- Compound y : Contains a thiazole ring (vs. thiadiazole) and a hydroperoxypropan-2-yl substituent.
- Compound z : Features a ureido linkage and multiple hydroxy groups absent in the target compound.
These differences influence solubility, metabolic stability, and target binding.
Physicochemical and Pharmacokinetic Properties
| Property | N-[(2-Methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide | Compound y (PF 43(1), 2017) | Compound z (PF 43(1), 2017) |
|---|---|---|---|
| Molecular Weight | ~293 g/mol | ~780 g/mol | ~950 g/mol |
| Solubility (LogS) | Moderate (predicted) | Low (hydrophobic substituents) | Low (complex peptide chain) |
| LogP | ~2.5 (estimated) | ~4.2 | ~3.8 |
| Key Functional Groups | 1,2,4-Thiadiazole, methoxyphenylmethyl | Thiazole, hydroperoxypropyl | Ureido, hydroxy, thiazole |
The target compound’s lower molecular weight and absence of polar hydroxy groups suggest improved membrane permeability compared to y and z, which have bulky, hydrophilic structures that may limit bioavailability .
Metabolic Stability
The thiadiazole ring in the target compound is less prone to oxidative metabolism than the thiazole rings in y and z, which may undergo ring-opening reactions. The methoxyphenyl group could enhance hepatic stability via steric hindrance of demethylation.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s simpler structure allows scalable synthesis compared to y and z, which require complex peptide coupling steps .
- Therapeutic Potential: While y and z are optimized for high-affinity protease inhibition, the target compound’s compact structure may favor central nervous system penetration, suggesting utility in neurodegenerative disease research.
Biological Activity
N-[(2-Methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazoles, which have gained significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and pharmacological properties supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiadiazole ring, which is critical for its biological activity. The presence of the methoxyphenyl group enhances its lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance:
- Antibacterial Activity : Studies have shown that thiadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function.
- Antifungal Activity : Some derivatives demonstrate effectiveness against fungal strains, potentially through disruption of membrane integrity or inhibition of ergosterol biosynthesis.
Anticancer Activity
Thiadiazoles have been recognized for their anticancer properties. The compound this compound has shown promise in various cancer cell lines:
| Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Lung Cancer (HOP 92) | 6.49 | Induction of apoptosis |
| Colon Cancer (HCC-2998) | 5.31 | Cell cycle arrest and apoptosis |
| Prostate Cancer (PC-3) | 5.48 | Inhibition of tubulin polymerization |
The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiadiazole ring enhance cytotoxicity against cancer cells.
Pharmacological Properties
Research has indicated that this compound exhibits favorable pharmacokinetic properties:
- Metabolic Stability : The compound shows excellent metabolic stability with a prolonged half-life.
- Bioavailability : High bioavailability is noted, suggesting effective absorption and distribution in biological systems.
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted by Kumar et al. (2010), various thiadiazole derivatives were synthesized and screened for anticancer activity. This compound was among the most potent compounds tested against prostate cancer cell lines, exhibiting significant cytotoxic effects compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening performed by Bhole et al. (2010) evaluated several thiadiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that this compound displayed notable antibacterial activity against resistant strains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[(2-methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide, and how can reaction efficiency be optimized?
- Methodology :
- Cyclization reactions are commonly employed for 1,2,4-thiadiazole cores. A two-step approach is suggested: (1) Formation of the thiadiazole ring via condensation of thioamides with nitriles under acidic conditions, and (2) coupling the thiadiazole-carboxylic acid intermediate with 2-methoxybenzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvents (e.g., DMF for polar intermediates) and temperature (reflux in acetonitrile for cyclization steps) to improve yields .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodology :
- NMR spectroscopy (¹H/¹³C) is essential for verifying the thiadiazole ring, methoxyphenyl group, and methyl substituents. Key signals include δ ~6.8–7.4 ppm (aromatic protons) and δ ~2.5 ppm (methyl group on thiadiazole) .
- Mass spectrometry (HRMS) confirms molecular weight (calc. for C₁₂H₁₃N₃O₂S: 263.07 g/mol).
- HPLC with a C18 column and UV detection (λ = 254 nm) ensures >95% purity .
Q. How do the physicochemical properties (e.g., solubility, logP) of this compound influence its applicability in biological assays?
- Methodology :
- LogP calculation (e.g., using ChemDraw): Estimated ~2.1, indicating moderate lipophilicity.
- Solubility testing : Use DMSO for stock solutions (up to 50 mM) and dilute in PBS for in vitro assays. Precipitates may form in aqueous buffers; optimize with co-solvents (e.g., 0.1% Tween-80) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values in cancer cell lines)?
- Methodology :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Dose-response validation : Repeat assays with orthogonal methods (e.g., ATP-based viability vs. apoptosis markers).
- Structural analogs : Compare with compounds in patent WO2017/223456 (e.g., thienylmethylthio derivatives) to identify substituents critical for potency .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s antitumor or antiviral potential?
- Methodology :
- Systematic substitutions : Modify the (2-methoxyphenyl)methyl group (e.g., replace methoxy with halogens or cyano groups) and assess impact on bioactivity.
- Thiadiazole core modifications : Test 3-methyl vs. 3-ethyl variants to evaluate steric effects.
- In silico docking : Use AutoDock Vina to predict interactions with targets like tubulin or viral proteases, referencing similar 1,2,4-oxadiazole derivatives .
Q. What experimental approaches are recommended to investigate the compound’s mechanism of action in platelet aggregation or thrombotic pathways?
- Methodology :
- In vitro platelet assays : Measure ADP-induced aggregation inhibition using platelet-rich plasma (PRP) and compare to clopidogrel as a positive control.
- Target identification : Use pull-down assays with biotinylated analogs and mass spectrometry to identify binding partners (e.g., PAR-1 or GPIIb/IIIa receptors) .
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy in preclinical models?
- Methodology :
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models.
- Metabolite identification : Use LC-MS to detect phase I/II metabolites (e.g., oxidation of methoxy groups or thiadiazole ring cleavage) .
- Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance stability and target delivery .
Comparative and Contradiction Analysis
Q. Why do structurally similar 1,2,4-thiadiazole derivatives exhibit divergent biological activities (e.g., antimicrobial vs. anticancer)?
- Key factors :
- Substituent polarity : Methoxy groups enhance membrane permeability but may reduce target affinity compared to electron-withdrawing groups (e.g., nitro or cyano).
- Ring flexibility : Thiadiazole vs. oxadiazole cores alter hydrogen-bonding capacity and metabolic stability .
Q. How can conflicting data on the compound’s solubility and stability be reconciled for formulation development?
- Resolution strategies :
- Co-solvent screening : Test cyclodextrins or surfactants (e.g., Poloxamer 407) to improve aqueous solubility.
- Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light to identify degradation pathways (e.g., hydrolysis of the carboxamide group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
